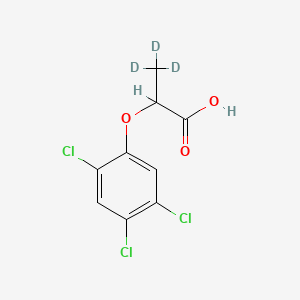
(+/-)-2-(2,4,5-Trichlorophenoxy)propionic-3,3,3-D3 acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-2-(2,4,5-Trichlorophenoxy)propionic-3,3,3-D3 acid is an isotopically labeled compound of 2-(2,4,5-Trichlorophenoxy)propionic acid. This compound is often used in environmental testing and research due to its stable isotope labeling, which allows for precise tracking and analysis in various scientific studies .
Preparation Methods
The synthesis of (+/-)-2-(2,4,5-Trichlorophenoxy)propionic-3,3,3-D3 acid involves the reaction of 2,4,5-trichlorophenol with a suitable propionic acid derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods often involve large-scale synthesis using automated systems to maintain consistency and efficiency .
Chemical Reactions Analysis
(+/-)-2-(2,4,5-Trichlorophenoxy)propionic-3,3,3-D3 acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to convert the compound into alcohols or other reduced forms.
Scientific Research Applications
(+/-)-2-(2,4,5-Trichlorophenoxy)propionic-3,3,3-D3 acid is widely used in scientific research, including:
Chemistry: It serves as a reference material in environmental testing to study the behavior and fate of chlorinated organic compounds in the environment.
Biology: The compound is used in metabolic studies to trace the pathways and transformations of chlorinated phenoxy acids in biological systems.
Medicine: Research involving this compound helps in understanding the toxicological effects and potential therapeutic applications of chlorinated phenoxy acids.
Industry: It is utilized in the development and testing of herbicides and pesticides, providing insights into their environmental impact and degradation
Mechanism of Action
The mechanism of action of (+/-)-2-(2,4,5-Trichlorophenoxy)propionic-3,3,3-D3 acid involves its interaction with specific molecular targets, such as enzymes involved in metabolic pathways. The compound can inhibit or activate these enzymes, leading to various biochemical effects. The stable isotope labeling allows researchers to track the compound’s distribution and transformation within biological systems, providing detailed insights into its mode of action .
Comparison with Similar Compounds
(+/-)-2-(2,4,5-Trichlorophenoxy)propionic-3,3,3-D3 acid is unique due to its stable isotope labeling, which distinguishes it from other similar compounds such as:
2-(2,4,5-Trichlorophenoxy)propionic acid: The non-labeled version of the compound, commonly used in similar research applications but without the benefits of isotope labeling.
2,4-Dichlorophenoxyacetic acid: Another chlorinated phenoxy acid used as a herbicide, but with different chemical properties and applications.
2,4,5-Trichlorophenoxyacetic acid: A related compound with similar uses in herbicide development and environmental testing.
Properties
Molecular Formula |
C9H7Cl3O3 |
|---|---|
Molecular Weight |
272.5 g/mol |
IUPAC Name |
3,3,3-trideuterio-2-(2,4,5-trichlorophenoxy)propanoic acid |
InChI |
InChI=1S/C9H7Cl3O3/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12/h2-4H,1H3,(H,13,14)/i1D3 |
InChI Key |
ZLSWBLPERHFHIS-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)OC1=CC(=C(C=C1Cl)Cl)Cl |
Canonical SMILES |
CC(C(=O)O)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



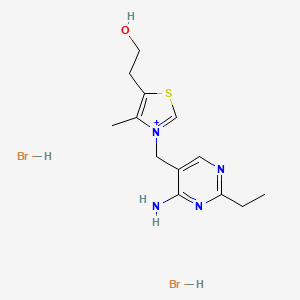
![4-chloro-3-cyclopropyl-3H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13856418.png)
![[4-(6-Methoxypyridin-3-yl)phenyl]boronic acid](/img/structure/B13856424.png)
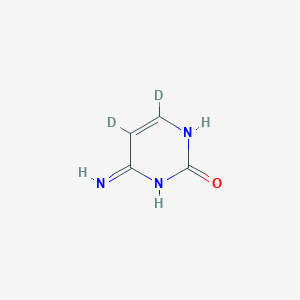
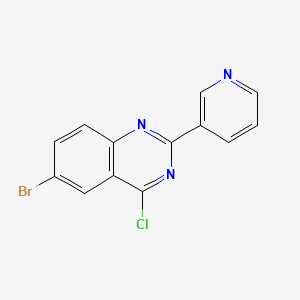
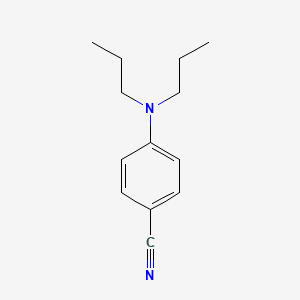
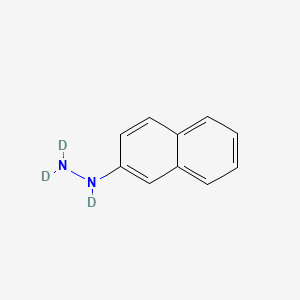
![methyl 2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B13856462.png)
![[1-(3-Phenylpropyl)cyclobutyl]methanol](/img/structure/B13856471.png)
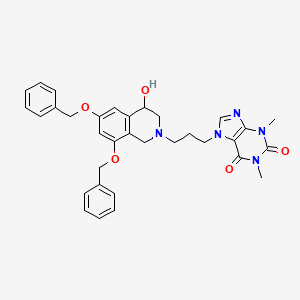
![2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-carboxylethyl Disulfide](/img/structure/B13856489.png)
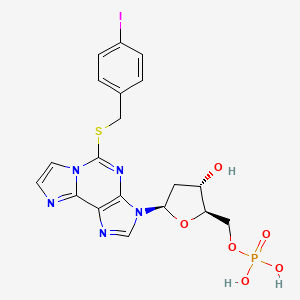
![2-[4-(Dimethylamino)butyl]guanidine](/img/structure/B13856493.png)
